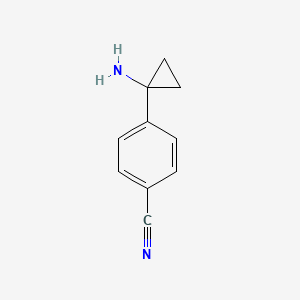

4-(1-Aminocyclopropyl)benzonitrile

Descripción

Significance of Aryl Nitriles in Synthetic Organic Chemistry

Aryl nitriles, organic compounds featuring a nitrile group (-C≡N) directly attached to an aromatic ring, are of paramount importance in synthetic organic chemistry. fiveable.me Their significance stems from the versatile reactivity of the nitrile group, which can be transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and aldehydes. researchgate.netnumberanalytics.com This chemical versatility makes aryl nitriles crucial intermediates in the synthesis of a diverse range of valuable products, including pharmaceuticals, agrochemicals, dyes, and high-performance polymers. researchgate.netrsc.orgnumberanalytics.com

The synthesis of aryl nitriles themselves has been the subject of extensive research, with numerous methods developed to facilitate their preparation from readily available starting materials. researchgate.netrsc.org These methods often involve the use of transition metal catalysts and various cyanide sources, with a growing emphasis on developing more sustainable and environmentally friendly procedures. researchgate.netrsc.org The polarized nature of the nitrile group, with a partial positive charge on the carbon atom, makes it susceptible to nucleophilic attack, a key feature exploited in many of its synthetic transformations. fiveable.me

Role of Cyclopropylamine (B47189) Scaffolds in Molecular Design

Cyclopropylamine scaffolds, characterized by the presence of a three-membered cyclopropane (B1198618) ring attached to an amino group, are increasingly recognized for their valuable contributions to molecular design, particularly in medicinal chemistry. credenceresearch.comnih.gov The rigid and compact nature of the cyclopropane ring imparts a unique conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. credenceresearch.com This structural feature is particularly advantageous in the design of drugs targeting the central nervous system (CNS). nih.gov

Overview of 4-(1-Aminocyclopropyl)benzonitrile within Contemporary Chemical Research

This compound stands as a molecule that synergistically combines the key attributes of both aryl nitriles and cyclopropylamine derivatives. Its structure, featuring a cyclopropylamine group at the para-position of a benzonitrile (B105546) ring, positions it as a valuable bifunctional building block in organic synthesis. The presence of the reactive nitrile group allows for a wide range of chemical transformations, while the aminocyclopropyl moiety offers a unique three-dimensional structural element with desirable properties for medicinal chemistry applications.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1-aminocyclopropyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTUEBYYYFNVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669479 | |

| Record name | 4-(1-Aminocyclopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014645-75-0 | |

| Record name | 4-(1-Aminocyclopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1 Aminocyclopropyl Benzonitrile and Analogues

Established Synthetic Pathways for Benzonitrile (B105546) Functionalization

The synthesis of functionalized benzonitriles is a cornerstone of medicinal and materials chemistry. google.com Aryl nitriles are not only present in a wide array of pharmaceuticals, agrochemicals, and natural products but are also versatile synthetic intermediates. google.comrsc.org They can be readily converted into other functional groups such as amines, amides, aldehydes, and carboxylic acids. rsc.org

The direct introduction of a cyano group onto an aromatic ring is a fundamental transformation. Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions were employed, but these often required harsh conditions and stoichiometric amounts of toxic copper cyanide. rsc.orgnih.gov Modern approaches are dominated by transition metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. nih.govmdpi.com

Transition metal-catalyzed cyanation provides an efficient route to aromatic nitriles from readily available aryl halides. mdpi.comyoutube.com Palladium and nickel are the most prominent metals used for this purpose, demonstrating high catalytic efficacy. google.comrsc.org

Palladium-catalyzed cyanation of aryl halides (Ar-X, where X = Cl, Br, I, OTf) is a popular and well-developed method for preparing substituted benzonitriles. rsc.org Since its discovery, significant advancements have been made, particularly from 2000 to 2010. rsc.org Despite its utility, the reaction can be sensitive to catalyst deactivation by the cyanide source, which can poison the catalytic intermediates. nih.gov To circumvent this, strategies such as the slow addition of the cyanide source or the use of less soluble cyanide salts like zinc cyanide (Zn(CN)₂) are often employed. nih.gov A notable advancement is the development of a palladium-catalyzed system that is effective for aryl chlorides at low catalyst loadings and works well with a wide range of heterocyclic halides. nih.gov Mild-temperature (room temperature to 40 °C) cyanations have also been developed, increasing the method's applicability, especially for substrates with sensitive functional groups like free N-H and O-H moieties. acs.org

Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative. mdpi.com These reactions can convert a broad range of aryl chlorides and triflates into the corresponding nitriles. google.com For instance, a nickel-catalyzed reductive cyanation using cyanogen (B1215507) bromide has been developed, which is operationally simple and tolerates a variety of functional groups. mdpi.com

Table 1: Comparison of Palladium and Nickel Catalysts in Aryl Halide Cyanation

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Precursors | Aryl chlorides, bromides, iodides, triflates nih.govrsc.org | Aryl chlorides, triflates, epoxides google.commdpi.com |

| Cyanide Source | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] mdpi.comyoutube.com | Cyanogen bromide, organic nitriles google.commdpi.com |

| Advantages | High functional group tolerance, mild reaction conditions nih.govacs.org | Cost-effective, effective for less reactive aryl chlorides google.commdpi.com |

| Challenges | Catalyst poisoning by cyanide nih.gov | Requires careful control of reductive conditions mdpi.com |

While direct cyanation of aryl halides is common, palladium catalysis also facilitates the synthesis of boronic acids and their derivatives from aryl chlorides. organic-chemistry.orgnih.gov A simple and efficient method involves the reaction of aryl chlorides with tetrahydroxydiboron (B82485) (B₂(OH)₄) to produce arylboronic acids. organic-chemistry.orgnih.gov These intermediates are highly versatile and can be converted in situ to various boronate esters or trifluoroborates. organic-chemistry.org This pathway is significant because it provides a route to diverse functionalized aromatic compounds. Although this method is primarily for creating C-B bonds, the resulting boronate esters are key precursors in Suzuki-Miyaura cross-coupling reactions, which can be adapted for C-CN bond formation, albeit less directly than the halide cyanation methods. organic-chemistry.orgnih.gov This approach is noted for its tolerance of a wide range of functional groups and the use of bench-stable reagents. organic-chemistry.org

Copper-mediated cyanation is a classical and still relevant method for synthesizing aryl nitriles. The traditional Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide at high temperatures, has been significantly improved. rsc.orgorganic-chemistry.org Modern protocols utilize catalytic amounts of copper, making the process more efficient and simplifying product purification. organic-chemistry.org

One improved method is a copper-catalyzed domino halogen exchange-cyanation of aryl bromides. organic-chemistry.org This process uses a catalytic amount of copper(I) iodide (CuI) with potassium iodide (KI) and a diamine ligand in toluene. organic-chemistry.org It allows the reaction to proceed under milder conditions than the traditional method and avoids polar solvents, which facilitates easier product isolation. organic-chemistry.org Another innovative and practical approach uses a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as a non-toxic cyanide source in a copper-mediated reaction, affording aryl nitriles in moderate to good yields. nih.govacs.org Formamide has also been successfully employed as a cyanide source in a copper iodide/triphenylphosphine catalyzed system. rsc.org These newer copper-based methods represent safer and more practical alternatives to traditional protocols that rely on highly toxic metal cyanides. acs.org

Table 2: Modern Copper-Mediated Cyanation Methods

| Method | Catalyst System | Cyanide Source | Key Features |

|---|---|---|---|

| Domino Halide Exchange-Cyanation | 10 mol % CuI, 20 mol % KI, diamine ligand organic-chemistry.org | NaCN organic-chemistry.org | Milder conditions, apolar solvent, simplified purification. organic-chemistry.org |

| Combined Cyanide Source | Cu(OAc)₂, Ligand acs.org | NH₄HCO₃ + DMF nih.govacs.org | Exceedingly practical and safe alternative to toxic cyanides. nih.govacs.org |

Creating the 4-aminobenzonitrile (B131773) structure requires the presence of an amino group on the benzene (B151609) ring. This can be achieved either by starting with a pre-functionalized aniline (B41778) derivative and then introducing the cyano group, or by introducing the amino group onto a benzonitrile scaffold. Common methods for introducing an amino group include the reduction of a nitro group or through nucleophilic aromatic substitution.

For instance, 4-aminobenzonitrile can be synthesized from 4-nitrobenzonitrile (B1214597) via reduction. bloomtechz.com Another route involves the ammonolysis of 4-chlorobenzonitrile (B146240), where the chloro group is displaced by an amino group, often using ammonia (B1221849) in the presence of a catalyst or at elevated temperatures. bloomtechz.com Aromatic amination reactions, sometimes catalyzed by copper, can also be used to form the C-N bond. bloomtechz.com

A well-established pathway to nitriles is the dehydration of primary amides. youtube.com This method is particularly useful for synthesizing aminobenzonitriles from the corresponding aminobenzamides. Various dehydrating agents can be employed, such as phosphoryl chloride, thionyl chloride, or phosphorus pentoxide. youtube.comresearchmap.jp

One study demonstrated the successful dehydration of 2-aminobenzamide (B116534) to 2-aminobenzonitrile (B23959) using phenylphosphonic dichloride in pyridine, without the need to protect the amino group. researchmap.jpasianpubs.org Interestingly, this method was highly selective for the 2-isomer, as 3- and 4-aminobenzamides did not yield the corresponding nitriles under the same conditions. researchmap.jpresearchgate.net Another patented method describes a three-step, one-pot process starting from aminobenzamide, using thionyl chloride as both an amino-protecting agent and a dehydrating agent, followed by hydrolysis to yield the aminobenzonitrile product. patsnap.com This process is applicable to 2-, 3-, and 4-aminobenzamide. patsnap.com The fusion of amides with ammonium sulphamate at elevated temperatures also serves as a method to produce nitriles, where the ammonium sulphamate acts as the dehydrating agent. youtube.com

Table 3: Reagents for Dehydration of Aminobenzamides

| Dehydrating Agent | Substrate Example | Conditions | Outcome |

|---|---|---|---|

| Phenylphosphonic dichloride | 2-Aminobenzamide | Pyridine, 60 °C, 24 h researchmap.jp | High yield (96%) of 2-aminobenzonitrile. researchmap.jp |

| Thionyl chloride | 4-Aminobenzamide | Toluene, 90-100 °C, then hydrolysis patsnap.com | Forms 4-aminobenzonitrile. patsnap.com |

| Ammonium sulphamate | Benzamide | 190-200 °C youtube.com | Decomposes intermediate to form benzonitrile. youtube.com |

Cyanation Strategies for Aromatic Systems

Construction of the Cyclopropylamine (B47189) Moiety

The synthesis of the 1-aminocyclopropyl group is a cornerstone of preparing the target molecule. Methodologies can be broadly categorized into those that form the ring and the carbon-nitrogen bond simultaneously and those that introduce the amino group onto a pre-existing cyclopropane (B1198618) scaffold.

Formation of the Aminocyclopropane Ring

A direct and efficient method for constructing primary aminocyclopropanes is the titanium-mediated cyclopropanation of nitriles, a reaction related to the Kulinkovich cyclopropanation of esters. rsc.org In this approach, a nitrile reacts with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) isopropoxide catalyst. The reaction proceeds through a transient titanacyclopropane intermediate which then interacts with the nitrile group to form an azatitanacycle. Subsequent rearrangement and hydrolysis yield the primary cyclopropylamine. rsc.org This method is particularly valuable as it can be applied directly to aromatic nitriles to form 1-aryl-cyclopropylamines in a single step.

Another strategy involves the cyclopropanation of activated olefins. For instance, rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide can produce protected aminocyclopropane derivatives with high trans-selectivity. wikipedia.org Similarly, cyclopropanation using nitro-substituted carbenoids, derived from α-nitroesters, followed by the reduction of the nitro group, provides a pathway to various cyclopropane α-amino esters and amines. thermofisher.com

Integration of the Amino Group into the Cyclopropyl (B3062369) Scaffold

Classic rearrangement reactions provide a powerful means to convert cyclopropanecarboxylic acid derivatives into the corresponding 1-aminocyclopropanes. These methods form the cyclopropane ring first, followed by the installation of the amino group with the loss of a carbon atom.

Hofmann Rearrangement : This reaction converts a primary amide, such as cyclopropanecarboxamide, into a primary amine using bromine and a strong base like sodium hydroxide (B78521). wikipedia.orgthermofisher.comgoogle.com The reaction proceeds via an N-bromoamide intermediate which rearranges to an isocyanate, and subsequent hydrolysis yields the 1-aminocyclopropane. wikipedia.orgthermofisher.com

Curtius Rearrangement : In this method, a carboxylic acid is first converted to an acyl azide (B81097). rsc.orgnih.gov Thermal or photochemical decomposition of the acyl azide results in a rearrangement to an isocyanate, with loss of nitrogen gas. nih.govwikipedia.org The isocyanate can then be hydrolyzed to furnish the primary amine. A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the migrating group's stereochemistry. nih.gov

Schmidt Reaction : This reaction involves treating a carboxylic acid with hydrazoic acid under acidic conditions. wikipedia.orgbyjus.com An acyl azide is formed in situ, which then rearranges via a mechanism similar to the Curtius rearrangement to give the amine after decarboxylation. wikipedia.org

Convergent and Linear Synthesis Approaches for 4-(1-Aminocyclopropyl)benzonitrile

The assembly of the final target molecule can be achieved through linear sequences, where modifications are made to a pre-existing benzonitrile core, or through convergent strategies, where the two key fragments are synthesized separately and then joined.

Strategies Involving Benzonitrile Derivatives as Starting Materials

A linear approach offers a direct route to this compound. The titanium-mediated cyclopropanation of nitriles is an exemplary linear strategy. rsc.org Starting with 4-cyanobenzonitrile, treatment with a Grignard reagent and a titanium catalyst can directly afford the target molecule. This method leverages the nitrile group both as a handle for the cyclopropanation reaction and as a permanent functional group in the final product. The reaction conditions are typically mild, though they often require stoichiometric amounts of the titanium reagent. rsc.org Catalytic versions have been developed, particularly for substrates containing coordinating groups like esters or carbonates. rsc.orggoogle.com

| Substrate (Nitrile) | Reagents | Catalyst (Equivalents) | Product | Yield (%) |

| Benzonitrile | EtMgBr | Ti(OiPr)₄ (1.0) | 1-Phenylcyclopropan-1-amine | 75% |

| 4-Methoxybenzonitrile | EtMgBr | Ti(OiPr)₄ (1.0) | 1-(4-Methoxyphenyl)cyclopropan-1-amine | 80% |

| 3-Chlorobenzonitrile | EtMgBr | Ti(OiPr)₄ (1.0) | 1-(3-Chlorophenyl)cyclopropan-1-amine | 72% |

| γ-Cyanoester | EtMgBr | Ti(OiPr)₄ (0.2) | Spirocyclopropane-lactam | 88% |

This table presents representative yields for the titanium-mediated cyclopropanation of various nitriles, demonstrating the general applicability of the method. rsc.org

Coupling of Cyclopropylamine Units with Benzonitrile Precursors

Convergent synthesis involves the coupling of a pre-formed cyclopropylamine unit with an activated benzonitrile precursor. This strategy is highly flexible, allowing for the independent synthesis and optimization of both fragments. A common approach is the nucleophilic aromatic substitution (SNAr) reaction. youtube.comnih.gov

In this scenario, 1-aminocyclopropane (or a protected version) acts as the nucleophile, displacing a leaving group, typically a halogen, from an electron-deficient aromatic ring. 4-Fluorobenzonitrile is an excellent substrate for this reaction due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. nih.gov The reaction is typically carried out in a polar aprotic solvent in the presence of a base to yield this compound.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. wikipedia.orgbeilstein-journals.org This reaction allows for the coupling of an amine with an aryl halide (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile). The process requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org While highly effective for a wide range of amines and aryl halides, the direct coupling of ammonia or simple primary amines can sometimes be challenging. wikipedia.org

Stereoselective Synthesis Considerations for Related Aminocyclopropyl Compounds

While this compound itself is achiral, the synthesis of its chiral analogues, where the cyclopropane ring is further substituted, is of great interest in medicinal chemistry. Achieving stereocontrol during the formation of the aminocyclopropane moiety is a significant synthetic challenge.

Several asymmetric methods have been developed to address this. For example, the conjugate addition of ylides to chiral diketopiperazine templates has been shown to produce cyclopropane rings with excellent diastereoselectivity (>98% d.e.). wikipedia.orgmasterorganicchemistry.com

Catalytic asymmetric cyclopropanation is another powerful tool. The use of copper(I) catalysts with chiral ligands in the reaction of alkenes with iodonium (B1229267) ylides derived from methyl nitroacetate (B1208598) can afford nitrocyclopropanes with high enantioselectivity (up to 97.5% ee). nih.gov These intermediates can then be reduced to the corresponding chiral aminocyclopropanes. Similarly, dirhodium catalysts with chiral ligands have been used for the cyclopropanation of olefins with diazoesters, yielding cyclopropane carboxylates that are precursors to chiral amino acids. wikipedia.org

| Asymmetric Method | Chiral Source | Substrates | Product Type | Selectivity |

| Diketopiperazine Auxiliary | Chiral diketopiperazine | Methylene-diketopiperazine + Ylide | Spirocyclopropane | >98% d.e. wikipedia.orgmasterorganicchemistry.com |

| Catalytic (Cu) | Chiral Ligand (e.g., BOX) | Alkene + Iodonium Ylide | Nitrocyclopropane Ester | up to 97.5% ee nih.gov |

| Catalytic (Rh) | Chiral Ligand (e.g., TBSP) | N-vinylphthalimide + Aryldiazoacetate | Protected Aminocyclopropane | up to 55% ee wikipedia.org |

| Catalytic (Ti) | Chiral Ligand (e.g., TADDOL) | Cyanoester + Grignard Reagent | Spirocyclopropane-lactam | up to 88% ee wikipedia.org |

This table summarizes various approaches to the stereoselective synthesis of aminocyclopropane derivatives.

These stereoselective strategies are crucial for accessing optically pure aminocyclopropyl compounds, which are often required for developing effective and selective therapeutic agents.

Chiral Catalyst Applications in Amination

The enantioselective introduction of an amino group onto a cyclopropane ring is a key challenge in the synthesis of chiral aminocyclopropanes. Various catalytic systems have been developed to address this, primarily focusing on the amination of cyclopropene (B1174273) precursors or the cyclopropanation of alkenes with nitrogen-containing functionalities.

One prominent method involves the enantioselective hydroamination of substituted cyclopropenes using chiral catalysts. Research has demonstrated the efficacy of chiral half-sandwich rare-earth-metal complexes in this transformation. For instance, complexes of yttrium, lanthanum, and samarium have been utilized for the hydroamination of 3-substituted cyclopropenes with a variety of amines. chemistryviews.org These reactions proceed with high atom economy and have been reported to afford chiral α-aminocyclopropane derivatives in high yields and with excellent stereoselectivity under mild conditions. chemistryviews.orgresearchgate.net While a direct example for a 4-cyanophenyl substituted cyclopropene is not explicitly detailed in the literature, the broad substrate scope of these catalysts suggests their potential applicability. The hypothetical enantioselective hydroamination of 1-(4-cyanophenyl)cyclopropene would be a direct route to the target molecule.

The following table summarizes the results for the enantioselective hydroamination of various substituted cyclopropenes with different amines, showcasing the potential of this methodology.

| Catalyst System | Cyclopropene Substrate | Amine | Yield (%) | d.r. | ee (%) | Reference |

| Chiral Y-complex | 3-Methyl-3-phenylcyclopropene | Pyrrolidine | 95 | >20:1 | 98 | chemistryviews.org |

| Chiral La-complex | 3,3-Dimethylcyclopropene | Morpholine | 92 | - | 97 | researchgate.net |

| Chiral Sm-complex | 3-Butyl-3-methylcyclopropene | N-Methylaniline | 88 | >20:1 | 99 | chemistryviews.org |

Another significant approach is the use of organocatalysts in Michael Initiated Ring Closure (MIRC) reactions. rsc.org Catalysts derived from natural products, such as cinchona alkaloids and prolinol, have been successfully employed to facilitate the enantioselective cyclopropanation of α,β-unsaturated aldehydes and ketones. rsc.org These catalysts operate through the formation of chiral enamines or iminium ions, which then undergo a stereocontrolled Michael addition followed by an intramolecular cyclization. While this method has been extensively used for the synthesis of cyclopropanes with ester or ketone functionalities, its adaptation for the synthesis of aminocyclopropanes with a nitrile group would require a suitable Michael acceptor containing the 4-cyanophenyl moiety and a nucleophile that can be converted to an amino group.

Chemical Reactivity and Derivatization Studies of 4 1 Aminocyclopropyl Benzonitrile

Transformations of the Amino Group

The primary amino group attached to the cyclopropyl (B3062369) ring is a key site for derivatization. Its nucleophilic character and susceptibility to oxidation allow for a range of chemical modifications.

Oxidation Reactions

The oxidation of the aminocyclopropyl moiety can proceed via different pathways, including reactions that involve the cyclopropane (B1198618) ring itself. While direct oxidation of the primary amine to a nitroso or nitro group is a standard transformation for many amines, studies on aryl cyclopropanes often highlight oxidative ring-opening reactions.

Photoredox catalysis, for instance, can be used to achieve a ring-opening 1,3-oxo-amination of aryl cyclopropanes. nih.govresearchgate.net In this process, a single-electron transfer (SET) from the aryl cyclopropane generates a radical cation. This activation of the cyclopropane ring facilitates a nucleophilic attack, leading to C-C bond cleavage and the formation of β-amino ketone derivatives. nih.govresearchgate.net This reaction demonstrates that under certain oxidative conditions, the entire arylcyclopropyl system, rather than just the amino group, participates in the transformation.

| Aryl Cyclopropane Reactant | Product Type | Yield | Reference |

| 1-(4-methoxyphenyl)cyclopropane | β-amino ketone | 65-80% | researchgate.net |

| 1-(4-bromophenyl)cyclopropane | β-amino ketone | 80% | researchgate.net |

| 1-(benzofuran-5-yl)cyclopropane | β-amino ketone | 39-74% | researchgate.net |

This table presents data for analogous aryl cyclopropanes to illustrate a known oxidative pathway.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character, allowing it to participate in substitution reactions. Amines are known to react with alkyl halides in SN2 reactions to form secondary amines. In the context of 4-(1-aminocyclopropyl)benzonitrile, the amino group can act as a nucleophile to displace leaving groups from various electrophiles.

Furthermore, the amino group can engage in conjugate addition reactions (aza-Michael additions) with α,β-unsaturated carbonyl compounds. In a related study, 2-aminobenzonitriles were shown to react with ynones in a base-promoted cascade reaction to form 4-aminoquinolines, where the initial step is the nucleophilic attack of the amine onto the alkyne. This highlights the potential for the amino group of this compound to be used in similar complex cyclization and addition reactions.

Acylation and Amidation Reactions for Derivatization

One of the most common and reliable transformations of primary amines is N-acylation to form amides. This reaction is widely used for derivatization in drug discovery to modify a compound's physicochemical properties. The amino group of this compound can be readily acylated using various reagents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. nih.govsphinxsai.com

For example, reacting the amine with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivative. This approach has been successfully applied to synthesize a wide range of amide derivatives from various amines. nih.gov A study on the synthesis of the drug bezafibrate (B1666932) utilized a hydrazonyl bromide which rearranged to form an acylating agent in situ, subsequently reacting with an amine to form an amide bond with yields ranging from 58% to 88%. nih.gov Another strategy involves the use of pre-activated carboxylic acids, such as N-protected aminoacylbenzotriazoles, which react efficiently with amines in water under microwave irradiation to yield peptide-like structures. mdpi.com

| Acylating Agent | Amine Substrate | Conditions | Product | Yield | Reference |

| Hydrazonyl Bromide | Benzylamine (B48309) | Et3N, DCM, rt | N-benzylbenzamide | 88% | nih.gov |

| N-Z-Met-Bt | 4-Chloroaniline | H2O, MW, 50°C | Z-Met-NH-Ph-Cl | 82% | mdpi.com |

| N-Z-Ala-Bt | 4-Chloroaniline | H2O, MW, 50°C | Z-Ala-NH-Ph-Cl | 73% | mdpi.com |

This table illustrates common amidation reactions applicable to the primary amine of this compound. Z = Carboxybenzyl, Bt = Benzotriazole, Ala = Alanine, Met = Methionine.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important moieties, primarily amines and carboxylic acids, through reduction and hydrolysis, respectively.

Reduction to Amine or Aldehyde functionalities

The nitrile group can be completely reduced to a primary amine (containing a -CH₂NH₂ group). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org

Alternatively, catalytic hydrogenation is an effective method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.org More recently, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) has been shown to reduce a variety of nitriles to primary amines in excellent yields. organic-chemistry.org

| Reagent(s) | Typical Substrate | Product | Reference |

| LiAlH₄, then H₃O⁺ | Aliphatic/Aromatic Nitriles | Primary Amine | libretexts.orglibretexts.org |

| H₂, Pd/C | Aliphatic/Aromatic Nitriles | Primary Amine | libretexts.org |

| BH₂(iPr)₂N / cat. LiBH₄ | Benzonitriles | Benzylamine | organic-chemistry.org |

Partial reduction of the nitrile group to an aldehyde is also possible, most commonly achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. doubtnut.com The reaction involves the addition of water across the carbon-nitrogen triple bond and proceeds through an amide intermediate. chegg.com

In acidic hydrolysis, the nitrile is typically heated under reflux with a strong aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chegg.com The final product is the carboxylic acid and an ammonium (B1175870) salt.

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). This initially forms the carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. doubtnut.com For this compound, hydrolysis would yield 4-(1-aminocyclopropyl)benzoic acid.

Reactions Involving the Cyclopropane Ring System

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to a variety of ring-opening and cycloaddition reactions, providing pathways to diverse molecular scaffolds.

Ring-Opening Reactions

The cyclopropane ring of aminocyclopropanes can be opened under different conditions, leading to the formation of 1,3-difunctionalized compounds. These reactions are often facilitated by the electronic properties of the substituents on the cyclopropane and the aromatic ring.

One common strategy involves oxidative ring-opening. For instance, acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can be transformed into 1,3-dielectrophilic intermediates using an oxidative ring-opening strategy. These intermediates, which may contain a halide and an N,O-acetal, can be further functionalized by nucleophilic substitution. The alkoxy group of the N,O-acetal can be replaced under acidic conditions, while the halide can be substituted by various nucleophiles under basic conditions, yielding a range of 1,3-difunctionalized propylamine (B44156) derivatives.

Lewis acid-catalyzed ring-opening reactions are also prevalent, particularly with donor-acceptor cyclopropanes. In the case of this compound, the aryl group can act as a donor and the nitrile as a remote acceptor, influencing the regioselectivity of the ring-opening. For example, donor-acceptor aminocyclopropanes containing both amino and carboxyl groups undergo efficient catalytic asymmetric ring-opening reactions with various oxygen nucleophiles like alcohols, phenols, and carboxylic acids. This approach provides access to chiral γ-oxygen-substituted γ-aminobutyric acid derivatives in high yields and enantioselectivities.

Furthermore, transition metal-catalyzed ring-opening reactions have been developed. Palladium-catalyzed intramolecular arylation of N-cyclopropyl ortho-haloanilines or ortho-iodobenzamides leads to ring-expanded products through a sequence of oxidative addition, ring-opening, and reductive elimination. This highlights the potential for intramolecular cyclization strategies starting from suitably substituted derivatives of this compound.

A notable application of ring-opening is the synthesis of quinolines. While direct conversion from this compound is not explicitly detailed, the general principle involves the reaction of anilines with three-carbon units, which can be conceptually derived from the ring-opening of an aminocyclopropane.

| Reaction Type | Reagents/Catalyst | Product Type | Ref. |

| Oxidative Ring-Opening | Oxidant (e.g., NBS, NIS) | 1,3-Dielectrophilic intermediates | |

| Lewis Acid-Catalyzed Ring-Opening | Lewis Acid (e.g., MgI2, Zn(OTf)2) | 1,3-Difunctionalized propanes | |

| Palladium-Catalyzed Ring-Opening/Arylation | Pd(0) catalyst | Ring-expanded heterocycles |

Cycloaddition Reactions (e.g., (3+1+2) with Carbon Monoxide)

Aminocyclopropanes are valuable three-carbon synthons in a variety of cycloaddition reactions. These reactions leverage the strain of the cyclopropane ring to construct five- and six-membered rings.

A significant example is the rhodium-catalyzed (3+1+2) cycloaddition. In this reaction, aminocyclopropanes react with carbon monoxide (a one-carbon component) and an alkene or alkyne (a two-carbon component) to form highly substituted cyclohexenones or phenols. An endo-directing group strategy has been shown to enable enantioselective (3+1+2) cycloadditions, where the C-C bond oxidative addition is the enantiodetermining step. This multicomponent reaction is a powerful tool for building complex molecular architectures in a single step.

(3+2) cycloaddition reactions are also well-documented for aminocyclopropanes. These reactions can occur with various partners, including heterocumulenes like isothiocyanates and carbodiimides, catalyzed by Lewis acids. Dirhodium(II) complexes can also catalyze the (3+2) cycloaddition of N-arylaminocyclopropanes with alkynes, yielding versatile cyclopentane (B165970) derivatives that can be converted to trans-cyclic β-amino acids. The mechanism is proposed to involve the formation of a distonic radical cation intermediate upon ring-opening. Palladium-catalyzed dearomative (3+2) cycloadditions have also been reported.

| Cycloaddition Type | Catalyst/Reagents | Reaction Partner | Product | Ref. |

| (3+1+2) | Rhodium catalyst, CO | Alkene/Alkyne | Substituted cyclohexenone/phenol | |

| (3+2) | Lewis Acid (e.g., Sn(OTf)2) | Heterocumulenes | Five-membered heterocycles | |

| (3+2) | Dirhodium(II) complex | Alkynes | Dihydropyrrole derivatives | |

| (3+2) | Palladium(0) catalyst | Vinylcyclopropanes | Spirocyclic cyclopentanes |

Catalytic C-C Bond Activation of Strained Rings

The C-C bonds of the cyclopropane ring in this compound can be selectively activated by transition metal catalysts, initiating a cascade of transformations. This strategy often relies on a directing group to control the regioselectivity of the C-C bond cleavage.

Rhodium catalysts are particularly effective in this regard. For instance, Rh-catalyzed carbonylative C-C bond activation of cyclopropylamides can generate configurationally stable rhodacyclopentanones, which can then participate in multicomponent cycloadditions. The amino group, often in the form of an amide or aniline (B41778) derivative, can act as a directing group, facilitating the regioselective oxidative addition of the rhodium catalyst to a specific C-C bond of the cyclopropane. This has been exploited in the synthesis of seven- and eight-membered lactams through carbonylative C-N bond formation from the resulting amino-stabilized rhodacycle.

A temporary directing group (TDG) strategy has also been developed for the carbonylative C-C bond activation of aminocyclopropanes. This involves the transient installation of a directing group, such as one derived from an isocyanate, to control the regioselectivity of the C-C bond activation.

Functionalization of the Aromatic Ring

The benzonitrile (B105546) core of the molecule offers sites for further functionalization through electrophilic aromatic substitution or directed metalation strategies.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The this compound molecule has two substituents to consider: the aminocyclopropyl group and the nitrile group.

The nitrile group (-CN) is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (positions 2 and 6 relative to the nitrile).

The directing effect of the 1-aminocyclopropyl group is more complex. The amino group itself is a strongly activating, ortho, para-directing group due to the ability of its lone pair to donate electron density to the ring via resonance. However, in this molecule, it is attached to a cyclopropyl ring. A cyclopropyl group is generally considered to be weakly electron-donating and ortho, para-directing, capable of stabilizing an adjacent carbocation through its "bent" bonds. The combined effect of the amino and cyclopropyl groups attached at position 1 of the benzene ring would be activating and ortho, para-directing.

In this compound, the two groups are in a para relationship. The nitrile group deactivates the ring, particularly at positions 3 and 5 (ortho to the nitrile). The aminocyclopropyl group activates the ring, directing towards positions 2 and 6 (ortho to the aminocyclopropyl group). Therefore, electrophilic substitution is most likely to occur at the positions ortho to the activating aminocyclopropyl group, which are also meta to the deactivating nitrile group.

| Substituent | Effect on Reactivity | Directing Effect | Positions Directed To |

| -CN (Nitrile) | Deactivating | Meta | 2, 6 |

| -C3H4NH2 (Aminocyclopropyl) | Activating | Ortho, Para | 2, 6 |

Mechanistic Investigations into Reactions Involving 4 1 Aminocyclopropyl Benzonitrile

Mechanistic Pathways of Cyclopropane (B1198618) Ring Transformations

The strained three-membered ring of the cyclopropyl (B3062369) group in 4-(1-aminocyclopropyl)benzonitrile is susceptible to opening under various conditions, particularly with transition metal catalysis. These transformations often proceed through complex mechanistic pathways involving unique intermediates.

Transition metal-catalyzed reactions of aminocyclopropanes can proceed via several mechanistic routes. A common initial step is the oxidative addition of the cyclopropane C-C bond to a low-valent metal center. This step is often facilitated by the coordination of the amino group to the metal. For instance, in reactions catalyzed by metals like rhodium and palladium, a proposed pathway involves the formation of a five-membered metallacyclic intermediate. acs.org

A plausible mechanistic sequence for a Rh(III)-catalyzed reaction begins with the coordination of the catalyst to the substrate, which can lead to the formation of a five-membered rhodacycle. acs.org This intermediate can then undergo further reactions, such as migratory insertion, leading to more complex molecular scaffolds. acs.org

Table 1: Proposed Intermediates in Rh(III)-Catalyzed Annulation Reactions

| Intermediate | Description | Subsequent Step |

|---|---|---|

| I | Five-membered rhodacycle formed from initial C-H activation or coordination. | Reacts with a coupling partner (e.g., iodonium (B1229267) ylides). acs.org |

| II | Intermediate formed after reaction with the coupling partner. | Undergoes migratory insertion. acs.org |

| III | Seven-membered rhodacycle resulting from migratory insertion. | Undergoes elimination to form an intermediate product. acs.org |

| IV | Intermediate product after elimination, with regeneration of the active catalyst. | Intramolecular cyclization to yield the final product. acs.org |

This table illustrates a generalized pathway for the transformation of an aryl-substituted amine, which is analogous to the reactivity expected for this compound under similar catalytic conditions.

The specific intermediates and their stability are highly dependent on the metal, its oxidation state, and the ligands involved. researchgate.netrsc.org

Two fundamental organometallic reactions, beta-hydride elimination and migratory insertion, play a pivotal role in the transformation of cyclopropyl-containing compounds. ilpi.comwikipedia.org

Beta-hydride elimination is a common decomposition pathway for metal alkyls where a hydrogen atom from the carbon beta to the metal center is transferred to the metal, forming a metal-hydride and an alkene. numberanalytics.comlibretexts.org For a metal-cyclopropyl complex, this process can be more complex. The prerequisites for beta-hydride elimination include the presence of a beta-hydrogen and an open coordination site on the metal. ilpi.comwikipedia.org The metal complex typically needs to have fewer than 18 electrons to accommodate the incoming hydride ligand. libretexts.org This reaction is often reversible, with the reverse process being olefin insertion. ilpi.com

Migratory insertion involves the intramolecular transfer of a ligand (like an alkyl or hydride) to an adjacent unsaturated ligand (like a carbonyl or alkene). wikipedia.orglibretexts.org In the context of cyclopropane ring-opening, after the initial oxidative addition to form a metallacyclobutane, a subsequent migratory insertion of a ligand like CO can lead to the formation of a larger metallacycle, which can then undergo reductive elimination to yield a functionalized product. wikipedia.orgyoutube.com 1,2-insertions, where a ligand moves to the second atom of an unsaturated group like an alkene, are common and proceed in a syn fashion. libretexts.org

Understanding Reaction Mechanisms for Benzonitrile (B105546) Formation

The synthesis of the benzonitrile moiety itself involves well-studied mechanistic pathways. While these reactions may not always be performed on the fully formed this compound molecule, they are fundamental to its total synthesis.

A powerful strategy for introducing a nitrile group onto an aromatic ring is through a two-step sequence of C-H borylation followed by cyanation. acs.org

Iridium-catalyzed C-H borylation allows for the direct conversion of a C-H bond to a C-B bond, typically forming a boronate ester. berkeley.educapes.gov.br The mechanism is believed to involve the oxidative addition of the C-H bond to the iridium catalyst. berkeley.edu The selectivity of this reaction (e.g., aromatic vs. benzylic borylation) can be controlled by the choice of ligands on the iridium center. berkeley.eduresearchgate.net Kinetic studies suggest that for aryl C-H borylation, the turnover-limiting step is often the C-H oxidative addition. berkeley.edu

Following borylation, the resulting arylboronate ester can be converted to an aryl nitrile. This cyanation step is often mediated by a copper catalyst, such as copper cyanide. The mechanism for this transformation involves the transmetalation of the aryl group from boron to copper, followed by reductive elimination to form the C-CN bond. acs.org This one-pot borylation/cyanation sequence provides a direct route to substituted benzonitriles from simple arenes. acs.org

Lewis acid catalysis is a cornerstone of organic synthesis, used to activate substrates towards nucleophilic attack. wikipedia.orgyoutube.com In the context of synthesizing molecules like this compound, Lewis acids can play a role in the formation of the amine component. For example, in Strecker-type reactions to form α-aminonitriles, a Lewis acid can activate an imine or iminium ion towards nucleophilic attack by a cyanide source. rsc.org

The general mechanism involves the coordination of the Lewis acid to a Lewis basic site on the substrate, such as the nitrogen of an imine or the oxygen of a carbonyl. wikipedia.orgyoutube.com This coordination increases the electrophilicity of the substrate. A nucleophile then attacks the activated substrate. The final step involves the dissociation of the Lewis acid from the product, regenerating the catalyst for the next cycle. youtube.com In some cases, a cooperative system involving both a Lewis acid and a transition metal or an amine catalyst can be employed to achieve unique reactivity and selectivity. researchgate.netrsc.org

Table 2: General Steps in Lewis Acid Catalysis

| Step | Description |

|---|---|

| 1. Activation | The Lewis acid coordinates to a Lewis basic atom (e.g., N, O) on the electrophilic substrate, increasing its reactivity. youtube.com |

| 2. Nucleophilic Attack | A nucleophile attacks the activated electrophile. This is often the rate-determining step. wikipedia.org |

| 3. Catalyst Regeneration | The product dissociates from the Lewis acid, regenerating the active catalyst. youtube.com |

Insights into Functional Group Interconversions (FGIs)

Functional group interconversions (FGIs) are reactions that transform one functional group into another without altering the carbon skeleton of the molecule. youtube.comub.edu For a bifunctional molecule like this compound, both the primary amine and the nitrile group can be selectively transformed.

The primary amino group can undergo a variety of reactions, such as acylation to form amides, alkylation, or conversion to other nitrogen-containing functionalities. For example, it could be converted to an azide (B81097) or undergo reductive amination. youtube.com

The nitrile group is also a versatile functional handle. It can be:

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu

Converted to a tetrazole via reaction with an azide source (e.g., sodium azide). acs.org

Reacted with organometallic reagents to form ketones after hydrolysis.

These FGIs are crucial for elaborating the structure of this compound, allowing it to be used as a building block for more complex target molecules in medicinal and materials chemistry. vanderbilt.edufiveable.me

Mechanistic Aspects of Nitrile Reductions

The reduction of the nitrile group in this compound to a primary amine is a key transformation. This is typically achieved through catalytic hydrogenation, a process that involves several mechanistic steps and potential side reactions. The general mechanism for the hydrogenation of benzonitriles provides a strong model for understanding this process.

The reaction is commonly carried out using transition metal catalysts, such as palladium, cobalt, or nickel. researchgate.netresearchgate.net The process begins with the adsorption of the nitrile onto the catalyst surface. The hydrogenation then proceeds in a stepwise manner. Initially, the nitrile is reduced to an imine intermediate. This imine can then be further hydrogenated to the desired primary amine.

However, the selectivity of this reaction can be a significant challenge. The intermediate imine is susceptible to nucleophilic attack by the newly formed primary amine product. This can lead to the formation of a geminal diamine, which can then eliminate ammonia (B1221849) to form a secondary imine. Subsequent hydrogenation of this secondary imine results in the formation of a secondary amine as a byproduct. researchgate.net

The reaction pathways in the hydrogenation of benzonitrile, which serves as an analogue, can be summarized as follows:

Primary Amine Formation: Benzonitrile is hydrogenated to benzylamine (B48309). researchgate.net

Secondary Amine Formation: Benzylamine can react with the intermediate imine, leading to the formation of dibenzylamine. researchgate.net

Hydrogenolysis: In some cases, the C-N bond can be cleaved, resulting in the formation of toluene. researchgate.net

The choice of catalyst and reaction conditions plays a critical role in directing the selectivity towards the primary amine. For instance, studies on the hydrogenation of benzonitrile have shown that different catalysts yield different product distributions.

| Catalyst | Primary Product | Key Mechanistic Feature/Observation | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Toluene | Promotes hydrogenolysis of the C-N bond. | researchgate.net |

| Palladium on Alumina (Pd/Al₂O₃) | Benzylamine | Favors the formation of the primary amine. | researchgate.net |

| Cobalt-based catalysts | Benzylamine | Can achieve high selectivity for the primary amine under optimized conditions. | researchgate.net |

| Nickel-based catalysts | N-benzylidene benzylamine / Dibenzylamine | Transfer hydrogenation can proceed via a dihydrido-Ni(II) intermediate. | nih.gov |

Mechanisms of Amine Oxidation

The primary amine of the aminocyclopropyl group in this compound can undergo oxidation through various mechanisms. A particularly relevant model for this process is the photoredox-catalyzed oxo-amination of aryl cyclopropanes. researchgate.netacs.org This reaction provides insight into how the aminocyclopropyl moiety might behave under oxidative conditions, especially highlighting the reactivity of the strained cyclopropyl ring in conjunction with the aryl group.

The proposed mechanism for the photoredox-catalyzed ring-opening of aryl cyclopropanes involves the following key steps:

Single Electron Transfer (SET): The reaction is initiated by a photoredox catalyst which, upon excitation by light, facilitates a single electron transfer from the aryl cyclopropane. This oxidation event generates a highly reactive radical cation intermediate. researchgate.net

Nucleophilic Attack and Ring-Opening: The radical cation intermediate is susceptible to nucleophilic attack. In the context of an oxidation reaction involving the amine itself or an external nucleophile, this attack would lead to the opening of the strained cyclopropane ring. Studies have shown this ring-opening to proceed via an SN2-like mechanism. researchgate.net

This ring-opening functionalization is a powerful way to generate structurally diverse molecules. While the specific products of the oxidation of this compound would depend on the reaction conditions and the nucleophiles present, the initial formation of a radical cation and subsequent ring-opening represents a plausible and mechanistically significant pathway.

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Single electron oxidation of the aryl cyclopropane by an excited photoredox catalyst. | Aryl cyclopropane radical cation | researchgate.net |

| 2 | Nucleophilic attack on the radical cation, leading to the opening of the cyclopropane ring. | Ring-opened radical species | researchgate.netacs.org |

Applications in Advanced Organic Synthesis

4-(1-Aminocyclopropyl)benzonitrile as a Building Block

As a building block, this compound offers chemists a versatile platform for constructing a variety of organic structures. Its distinct functionalities can be selectively manipulated to introduce complexity and diversity in target molecules.

Precursor for Complex Organic Molecules

The compound serves as a precursor for more complex organic molecules by leveraging the reactivity of both its amino and nitrile groups. researchgate.net The aminocyclopropyl moiety, in particular, is a sought-after structural motif in medicinal chemistry. The synthesis of derivatives of 1-aminocyclopropane-1-carboxylic acid, a related class of compounds, highlights the utility of the cyclopropylamine (B47189) core in creating molecules with potential biological activity. nih.gov While the direct precursor role of this compound in the synthesis of natural products is not extensively documented, its constituent parts, the aminocyclopropane and benzonitrile (B105546) units, are present in various complex structures. The benzonitrile radical cation, for instance, has been studied in the context of forming complex organic molecules through reactions with other small molecules like acrylonitrile. researchgate.net This underscores the potential of the benzonitrile scaffold to participate in the formation of larger, nitrogen-rich aromatic systems. researchgate.net

Scaffold for Heterocyclic Compound Synthesis

The structure of this compound is well-suited to act as a scaffold for the synthesis of a diverse range of heterocyclic compounds. nih.gov The amino group can be readily transformed into various functional groups that can then participate in cyclization reactions. For example, enaminones, which can be conceptually derived from amines, are widely used building blocks for a plethora of heterocyclic systems, including pyridines, diazepines, and various fused azole derivatives. researchgate.netnih.gov The nitrile group can also be a key participant in the formation of heterocyclic rings. For instance, the synthesis of substituted indazoles, a class of heterocyclic compounds with kinase inhibitory activity, can be achieved through multicomponent reactions involving nitrile-containing starting materials. nih.gov The versatility of both the amino and nitrile functionalities allows for the construction of a wide array of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. nih.govcarlroth.com

Role as a Key Synthetic Intermediate

The utility of this compound extends to its role as a crucial intermediate in multi-step synthetic sequences. Its strategic placement within a synthetic route allows for the efficient construction of target molecules with desired functionalities.

Synthesis of Substituted Aryl Nitriles

This compound is an example of a substituted aryl nitrile. The synthesis of such compounds is of significant interest due to their prevalence in pharmaceuticals and functional materials. nih.gov Methods for synthesizing substituted aryl nitriles often involve the transformation of other functional groups on the aromatic ring. researchgate.net For instance, the conversion of amines to nitriles is a known synthetic strategy. While direct conversion of the amino group in this compound to another substituent while retaining the nitrile is a possible transformation, it is more commonly used to introduce further complexity. The nitrile group itself can be synthesized from an amide, as demonstrated in a method for preparing aminobenzonitriles from aminobenzamides using thionyl chloride. patsnap.com Furthermore, transition-metal-free methods have been developed for the synthesis of α-aryl nitriles from α-aminoacetonitriles and arylboronic acids, showcasing a pathway to connect aryl groups to nitrile-containing fragments. nih.gov The presence of the aminocyclopropyl group offers a handle for further modifications, allowing for the synthesis of a variety of substituted aryl nitriles that might not be easily accessible through other routes.

Preparation of Pharmaceutical Intermediates

The structural motifs present in this compound are frequently found in pharmaceutically active compounds, making it a valuable intermediate in drug discovery and development. bldpharm.commdpi.com The aminocyclopropyl group is a key feature in various bioactive molecules. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) is the biological precursor to the plant hormone ethylene (B1197577) and its derivatives are of interest in medicinal chemistry. nih.gov The benzonitrile moiety is also a common pharmacophore, often acting as a bioisostere for other functional groups and contributing to the electronic properties of a molecule. nih.gov The synthesis of complex pharmaceutical intermediates often involves the coupling of various building blocks. For instance, the synthesis of etravirine, an HIV medication, involves intermediates such as 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl) amino)benzonitrile. justia.com Similarly, the preparation of benzimidazole (B57391) derivatives, another important class of pharmaceutical compounds, can involve intermediates derived from substituted benzonitriles. google.com The structure of this compound makes it a potential starting material or intermediate for the synthesis of a wide range of biologically active molecules. medchemexpress.com

Derivatization to Access Diverse Chemical Libraries

The dual functionality of this compound makes it an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. psu.edu The amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole or other nitrogen-containing heterocycles. This allows for the rapid creation of a large number of structurally related compounds from a single starting material. The ability to generate diverse libraries is crucial in the early stages of drug discovery for identifying hit compounds with desired biological activities. The principles of chemical derivatization are widely applied in metabolic profiling and the creation of mass spectral libraries, demonstrating the power of this approach in generating chemical diversity. psu.edu The synthesis of peptide-based constructs for imaging also relies on the derivatization of amino acid building blocks to incorporate desired functionalities. nih.gov

Strategic Integration in Multi-Step Syntheses

The rigid cyclopropyl (B3062369) group and the functional handles of the amino and nitrile groups make this compound a sought-after component in constructing complex molecules. Its integration into multi-step syntheses allows for the precise introduction of a 4-cyanophenyl group with a specific three-dimensional geometry, which can be crucial for binding to biological targets.

Convergent Synthesis of Biologically Active Compounds

While specific literature explicitly labeling the use of this compound in a convergent synthesis is not abundant, the assembly of Janus kinase (JAK) inhibitors represents a practical application of this strategy. The synthesis of selective JAK inhibitors, such as those in clinical development, often involves the coupling of a complex heterocyclic core with various side chains. acs.orgmorressier.comthieme-connect.com

A representative convergent strategy for a hypothetical JAK inhibitor incorporating this fragment would involve two main pathways:

Synthesis of Fragment A: The independent synthesis of the core heterocyclic structure of the inhibitor, for example, a pyrrolo[2,3-d]pyrimidine ring system. morressier.com

Synthesis of Fragment B: The preparation of the this compound building block.

Fragment Coupling: The crucial step where the amino group of this compound is coupled with the heterocyclic core, often through a nucleophilic substitution or a related cross-coupling reaction, to form the final complex molecule.

This modular approach allows for the synthesis of a library of potential drug candidates by varying either the heterocyclic core or the side-chain fragment, facilitating the rapid exploration of the structure-activity relationship (SAR).

Design and Synthesis of New Chemical Entities

The process of designing and synthesizing New Chemical Entities (NCEs) is a cornerstone of drug discovery, aiming to create novel molecules with improved efficacy, selectivity, and pharmacokinetic properties. The 4-aminobenzonitrile (B131773) scaffold is a key pharmacophore that has been utilized in the design of NCEs targeting various diseases.

A notable example involves the development of novel inhibitors against the Zika virus (ZIKV). In a study aimed at identifying new anti-ZIKV agents, researchers began by screening an in-house library of small molecules. This led to the identification of a hit compound which served as the basis for a new class of potential therapeutics. Although the initial hit was not the exact subject compound, the subsequent design and synthesis efforts focused on a novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile scaffold.

The research involved a systematic structure-activity relationship (SAR) study, where different analogues were synthesized to probe the effects of various substituents on antiviral activity. This process of rational design and synthesis led to the discovery of several compounds with significant effects against ZIKV at micromolar concentrations. The data below illustrates the outcome of such a design and synthesis program, showcasing how modifications to a core structure can lead to potent NCEs.

| Compound | Core Scaffold | Key Modifications | Biological Target | Observed Activity |

|---|---|---|---|---|

| Analog 3a | 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile | Unsubstituted benzyl (B1604629) group | Zika Virus (ZIKV) | Baseline CPE reduction |

| Analog 3p | 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile | Substitution on the benzyl ring | Zika Virus (ZIKV) | Significant dose-dependent reduction in ZIKV RNA replication and protein expression |

This study demonstrates the potential of the 4-aminobenzonitrile framework as a foundational structure for generating NCEs with therapeutic potential. The strategic modification of this scaffold allowed for the development of compounds with promising antiviral effects, highlighting the importance of such building blocks in medicinal chemistry.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. bohrium.comjmchemsci.com For 4-(1-Aminocyclopropyl)benzonitrile, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are used to find the molecule's lowest energy structure. researchgate.net This process, known as geometry optimization, minimizes the energy of the molecule with respect to all atomic coordinates, thereby predicting the most stable arrangement of atoms. multidisciplinaryjournals.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents typical or expected values based on DFT studies of similar molecular fragments, as specific experimental data for this compound is not available.

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C≡N | Length of the nitrile triple bond | ~1.15 Å |

| C-C (phenyl) | Average length of aromatic carbon-carbon bonds | ~1.40 Å |

| C-CN (phenyl) | Bond connecting nitrile group to the phenyl ring | ~1.45 Å |

| C-C (cyclopropyl) | Average length of carbon-carbon bonds in the cyclopropyl (B3062369) ring | ~1.51 Å |

| C-N (amino) | Bond connecting the amino group to the cyclopropyl ring | ~1.47 Å |

| Bond Angles | ||

| C-C-C (phenyl) | Angle within the aromatic ring | ~120° |

| C-C-CN | Angle of the nitrile group relative to the phenyl ring | ~180° |

| C-C-C (cyclopropyl) | Internal angle of the cyclopropyl ring | ~60° |

| Dihedral Angles |

To interact with the data, you can sort the table by clicking on the column headers.

Conformational analysis investigates the different spatial arrangements, or conformers, of a molecule that result from rotation around single bonds. For this compound, the primary focus is the rotation around the single bond connecting the cyclopropyl ring to the benzonitrile (B105546) group.

Computational methods can map the potential energy as a function of this rotational angle, identifying low-energy, stable conformers and the energy barriers that separate them. Studies on similar molecules, such as those containing 1-aminocyclopropane carboxylic acid (ACC), have shown that the cyclopropyl ring can constrain the peptide backbone into specific conformations like helices or turns. nih.gov For this compound, the analysis would reveal the preferred orientation of the cyclopropyl ring relative to the plane of the phenyl ring. The interactions between the amino group on the cyclopropane (B1198618) and the phenyl ring are critical in determining the most stable conformations.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for reactions to occur.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule or a system of molecules as a function of its geometric parameters. libretexts.orgmdpi.com For a chemical reaction, the PES maps out the energy landscape that connects reactants to products through various transition states and intermediates. libretexts.org

For reactions involving this compound, such as a cycloaddition with benzonitrile oxide researchgate.net or reactions involving the amino group, computational methods can generate a PES. This surface helps visualize the minimum energy pathway the reaction is likely to follow. libretexts.org By exploring the PES, chemists can identify stable intermediates and predict whether a reaction is likely to occur under specific conditions. This approach is valuable for understanding complex, multi-step reaction mechanisms. mdpi.com

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. rsc.org It is a first-order saddle point on the PES, corresponding to an energy maximum in the reaction direction and a minimum in all other directions.

Computational methods are used to locate the precise geometry of a transition state. A key confirmation of a true transition state structure is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial for predicting reaction rates. A lower activation energy implies a faster reaction. For instance, in a hypothetical reaction, DFT calculations could determine the activation energies for competing pathways, thereby predicting the major product. researchgate.net

Table 2: Hypothetical Energy Profile for a Reaction involving this compound This table illustrates the type of data obtained from transition state calculations for a generic reaction pathway.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0 |

| Transition State 1 | First energy barrier | +190 |

| Intermediate | A stable intermediate species | -25 |

| Transition State 2 | Second energy barrier | +210 |

To interact with the data, you can sort the table by clicking on the column headers.

Computational studies provide powerful evidence to support or refute proposed reaction mechanisms. aps.org By calculating the energy profiles of all plausible pathways for a given reaction, researchers can identify the most energetically favorable route.

For example, if a reaction involving this compound is hypothesized to proceed through a specific intermediate, computational modeling can be used to:

Confirm the existence of the proposed intermediate as a minimum on the PES.

Calculate the activation energies for the steps leading to and from the intermediate.

Compare the calculated energy barriers with experimentally determined reaction kinetics.

This synergy between theoretical calculations and experimental results provides a comprehensive understanding of the reaction mechanism. For example, mechanistic studies on the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase have utilized computational insights to propose detailed catalytic cycles, including the roles of co-substrates and the formation of high-valent iron-oxo species. nih.gov Similarly, computational models can validate mechanisms for the synthesis of complex molecules, providing critical insights that guide the development of more efficient synthetic procedures. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational quantum chemistry provides powerful tools to investigate the electronic distribution and energy levels of molecular orbitals. For this compound, while specific computational studies are not extensively available in the reviewed literature, we can infer its electronic characteristics by examining its constituent functional groups and by applying well-established theoretical principles.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. biomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. biomedres.usnih.gov

While specific HOMO-LUMO energy values for this compound are not reported in the searched literature, a general understanding can be derived from studies on similar molecules. For instance, theoretical studies on cyclopropylamine (B47189) have been conducted to understand its outer valence electronic structure. nih.gov These studies employ methods like Density Functional Theory (DFT) to calculate ionization energies and molecular orbitals. nih.gov

The HOMO of this compound is expected to be localized primarily on the electron-rich aminocyclopropyl-substituted phenyl ring, reflecting its electron-donating character. Conversely, the LUMO is likely to be centered on the electron-withdrawing benzonitrile portion of the molecule. The interaction between the electron-donating aminocyclopropyl group and the electron-withdrawing nitrile group through the aromatic ring would likely decrease the HOMO-LUMO gap compared to unsubstituted benzene (B151609), thereby influencing its reactivity.

Table 1: Key Parameters Derived from HOMO-LUMO Energies

This table outlines important quantum chemical parameters that can be calculated from HOMO and LUMO energies to predict molecular reactivity.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the excitability and chemical reactivity of a molecule. A smaller gap suggests higher reactivity. biomedres.us |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. biomedres.us |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of changing the electron distribution. Soft molecules are more reactive. biomedres.us |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the electrophilic power of a molecule. nih.gov |

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is crucial for predicting its reactive sites for both electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the nitrogen atom of the nitrile group would be expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles or for coordination to metal ions. The amino group, being an electron-donating group, would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the aminocyclopropyl substituent. However, the strong electron-withdrawing effect of the para-nitrile group would significantly influence this distribution.

The nitrogen atom of the amino group, with its lone pair of electrons, would also represent a nucleophilic center. The carbon atom of the nitrile group is a potential electrophilic site. The unique strain and electronic nature of the cyclopropyl ring could also play a role in the molecule's reactivity, a feature that has been explored in the context of cyclopropylamine chemistry. acs.orgcredenceresearch.com

Table 2: Predicted Reactive Sites in this compound

This table provides a qualitative prediction of the reactive sites based on the functional groups present in the molecule.

| Functional Group | Atom/Region | Predicted Reactivity | Rationale |

| Nitrile Group (-C≡N) | Nitrogen Atom | Nucleophilic / Basic | High electron density due to the lone pair and triple bond. |

| Nitrile Group (-C≡N) | Carbon Atom | Electrophilic | Polarization of the C≡N bond makes the carbon electron-deficient. |

| Amino Group (-NH₂) | Nitrogen Atom | Nucleophilic / Basic | Lone pair of electrons. |

| Phenyl Ring | Ortho/Meta to Substituents | Susceptible to Electrophilic/Nucleophilic Attack | The overall electron distribution is influenced by the competing effects of the electron-donating amino group and the electron-withdrawing nitrile group. |

| Cyclopropyl Ring | C-C Bonds | Potentially Reactive | Strained ring system with unique electronic character. acs.org |

Biological Relevance and Structure Activity Relationship Sar Studies Non Clinical Focus

Investigation of Molecular Interactions with Biological Systems

The interaction of 4-(1-aminocyclopropyl)benzonitrile and its analogues with biological targets has been a subject of investigation, primarily through in vitro studies aimed at understanding binding affinity and enzyme inhibition.

While specific binding affinity constants for this compound are not extensively documented in public literature, the affinity of its structural motifs for biological targets can be inferred from studies on related compounds. The determination of binding affinity, often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is crucial for evaluating the strength of the interaction between a ligand and its target protein. nih.gov

The cyclopropylamine (B47189) scaffold is a well-established feature of mechanism-based inhibitors of flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases, including monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov LSD1 is a target in cancer research due to its role in regulating gene expression through histone demethylation. nih.gov